molecular formula C10H24ClNO B4984080 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride

1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride

Cat. No. B4984080
M. Wt: 209.76 g/mol
InChI Key: SYRZYKVTQVKZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride, also known as t-BuAMP, is a chiral amine that has gained significant attention in the scientific community due to its diverse applications in organic synthesis, catalysis, and medicinal chemistry. This compound is a white solid that is soluble in water and polar organic solvents. In

Scientific Research Applications

1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been extensively used in organic synthesis as a chiral auxiliary and ligand. Its unique structure and chirality make it an excellent candidate for asymmetric synthesis of various compounds. Additionally, it has been employed in catalysis, including the asymmetric reduction of ketones and imines. In medicinal chemistry, 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been used as a building block for the synthesis of various chiral drugs, including antihistamines, antipsychotics, and anti-cancer agents.

Mechanism of Action

The mechanism of action for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride varies depending on its application. In organic synthesis, it acts as a chiral auxiliary or ligand, facilitating asymmetric synthesis. In catalysis, it acts as a reducing agent, providing a source of hydrogen for the reduction of ketones and imines. In medicinal chemistry, it is used as a building block for the synthesis of various chiral drugs.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride. However, it has been reported to exhibit low toxicity and good biocompatibility. In one study, 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride was found to be a potent inhibitor of the growth of human lung cancer cells, demonstrating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride is its high enantioselectivity and purity, making it an excellent candidate for asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, making it suitable for medicinal chemistry applications. However, limitations include its high cost and limited availability.

Future Directions

There are several future directions for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride research. One potential area is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies on its biochemical and physiological effects could provide insight into its potential as a therapeutic agent. Finally, exploring its applications in catalysis and organic synthesis could lead to the development of new chiral compounds with unique properties.

Synthesis Methods

The synthesis of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride can be achieved through various methods, including the reduction of the corresponding ketone or aldehyde, reductive amination, and asymmetric hydrogenation. One of the most commonly used methods is the reductive amination of 4-methyl-2-pentanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. This method yields the desired product with high enantioselectivity and purity.

properties

IUPAC Name

1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO.ClH/c1-8(2)6-9(12)7-11-10(3,4)5;/h8-9,11-12H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRZYKVTQVKZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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